1-Hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione is an anthraquinone derivative characterized by its complex molecular structure and diverse applications in various scientific fields. This compound, with the chemical formula and a molecular weight of approximately 310.3 g/mol, is notable for its potential biological activities and industrial uses. It is primarily utilized in research settings and has been studied for its pharmacological properties.
The compound is cataloged under the CAS number 139565-35-8 and is available from suppliers such as MOLBASE (Shanghai) Biotechnology Co., Ltd. . Its synthesis and applications have been documented in various scientific literature, highlighting its relevance in organic chemistry and medicinal research.
1-Hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione belongs to the class of anthraquinones, which are organic compounds known for their wide-ranging biological activities. This compound does not have specific hazard classifications listed, indicating a need for further safety assessments in industrial applications .
The synthesis of 1-hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione typically involves several key steps:
These steps may be optimized for yield and purity, often employing catalysts and controlled reaction conditions.
The molecular structure of 1-hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione can be described as follows:
The structural representation can be expressed using InChI and SMILES notations:
InChI=1S/C19H18O4/c1-10(2)9-11-7-8-13-16(17(11)20)19(22)15-12(18(13)21)5-4-6-14(15)23-3/h4-8,10,20H,9H2,1-3H3
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O
.The chemical reactivity of 1-hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione includes:
These reactions are significant for its application in synthesizing more complex organic compounds and exploring its biological activities .
The mechanism of action for 1-hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione primarily involves:
Further research is needed to elucidate specific pathways and interactions involved in its biological effects.
Key physical and chemical properties of 1-hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 310.3 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Not specified |
Density | Not specified |
These properties highlight its potential for various applications but also indicate areas where further characterization is required .
1-Hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione has several notable applications:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5